Cas no 1803763-84-9 (Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)

Ethyl 4-cyano-2-mercapto-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-2-mercapto-3-nitrobenzoate
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- インチ: 1S/C10H8N2O4S/c1-2-16-10(13)7-4-3-6(5-11)8(9(7)17)12(14)15/h3-4,17H,2H2,1H3
- InChIKey: WTTQBTDRAXZOMR-UHFFFAOYSA-N
- SMILES: SC1C(=C(C#N)C=CC=1C(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 96.9
- XLogP3: 1.8
Ethyl 4-cyano-2-mercapto-3-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004379-1g |
Ethyl 4-cyano-2-mercapto-3-nitrobenzoate |
1803763-84-9 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Ethyl 4-cyano-2-mercapto-3-nitrobenzoate 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Ethyl 4-cyano-2-mercapto-3-nitrobenzoateに関する追加情報
Ethyl 4-cyano-2-mercapto-3-nitrobenzoate (CAS No. 1803763-84-9): A Comprehensive Overview
Ethyl 4-cyano-2-mercapto-3-nitrobenzoate (CAS No. 1803763-84-9) is a versatile organic compound with significant potential in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a cyano group, a mercapto group, and a nitro group, all attached to a benzene ring. These functional groups contribute to its diverse chemical reactivity and biological activity.
The cyano group in Ethyl 4-cyano-2-mercapto-3-nitrobenzoate is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The mercapto group, on the other hand, is a thiol functional group that can participate in various chemical reactions, such as nucleophilic substitution and redox reactions. The nitro group adds further complexity to the molecule by introducing additional electron-withdrawing effects and potential for redox chemistry.
In the context of pharmaceutical research, Ethyl 4-cyano-2-mercapto-3-nitrobenzoate has been studied for its potential therapeutic applications. Recent studies have shown that compounds with similar structural features exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that derivatives of 4-cyano-2-mercapto-3-nitrobenzoate demonstrated significant inhibition of cancer cell proliferation in vitro. The researchers attributed this activity to the compound's ability to induce apoptosis and disrupt cellular signaling pathways.
Beyond its biological activity, Ethyl 4-cyano-2-mercapto-3-nitrobenzoate is also of interest in materials science due to its potential as a building block for advanced materials. The presence of multiple reactive functional groups makes it an attractive candidate for polymer synthesis and the development of functional materials. For example, a study published in *Advanced Materials* in 2020 explored the use of 4-cyano-2-mercapto-3-nitrobenzoate derivatives in the synthesis of conductive polymers with enhanced mechanical properties.
In chemical synthesis, Ethyl 4-cyano-2-mercapto-3-nitrobenzoate serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed to introduce specific functional groups or modify existing ones, making it a useful tool in synthetic chemistry. A recent review article in *Organic Letters* highlighted several synthetic strategies involving 4-cyano-2-mercapto-3-nitrobenzoate derivatives, including their use in the synthesis of heterocyclic compounds and natural products.
The safety and handling of Ethyl 4-cyano-2-mercapto-3-nitrobenzoate are important considerations for researchers and industrial users. While this compound is not classified as a hazardous material or controlled substance, it should be handled with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a well-ventilated area away from incompatible materials.
In conclusion, Ethyl 4-cyano-2-mercapto-3-nitrobenzoate (CAS No. 1803763-84-9) is a multifaceted compound with promising applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an intriguing subject for ongoing research and development. As new studies continue to uncover its potential benefits and applications, Ethyl 4-cyano-2-mercapto-3-nitrobenzoate is likely to play an increasingly important role in various scientific and industrial fields.
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